molecular formula C7H11ClSSi B2497357 2-(Trimethylsilyl)-5-chlorothiophene CAS No. 23395-56-4

2-(Trimethylsilyl)-5-chlorothiophene

Cat. No. B2497357
CAS RN: 23395-56-4
M. Wt: 190.76
InChI Key: COVFWQJNVZTDRL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

Scientific Research Applications

Electrochemical Properties and Selectivity

A study explored the electrochemical trimethylsilylation of halothiophenes, including 2-(trimethylsilyl)-5-chlorothiophene. It found excellent selectivity in the silylation process, highlighting its potential in electrochemical applications (Deffieux et al., 1996).

Photoluminescence and Structural Aspects

Research on 2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, a related compound, showed high efficiency in blue fluorescence emission. This suggests potential applications in photoluminescent materials (Tedesco et al., 2001).

Organic Synthesis and Reactions

A novel Friedel-Crafts type reaction involving 2-chlorothiophene with active aromatic compounds, including 2-(Trimethylsilyl)-5-chlorothiophene, was investigated. This research can inform synthetic organic chemistry practices (Sone et al., 1986).

Synthesis of Luminescent Materials

A study on 1,2-Bis(trimethylsilyl)benzenes, closely related to 2-(Trimethylsilyl)-5-chlorothiophene, presented new methods for synthesizing efficient benzyne precursors and luminophores (Lorbach et al., 2010).

Lithiation and Silyl Protection

The lithiation of benzothiophenes and benzofurans, protected by 2-trimethylsilyl, demonstrated superior results in certain chemical reactions, emphasizing the importance of silyl protection in organic synthesis (Hansen et al., 2004).

Gas-Phase Reactions and Synthesis

The gas-phase reactions of tetrachlorogermane with chlorothiophenes, including 5-chloro-2-trimethylsilylthiophene, were studied. This research contributes to the understanding of gas-phase synthesis processes (Chernyshev et al., 2007).

Electrochemical Polymerization

Electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene, a similar compound, resulted in conducting films. This study underscores the potential of such compounds in the development of conducting materials (Masuda et al., 1992).

Safety and Hazards

The safety data sheet for a related compound, 2-(Trimethylsilyl)ethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as flammable, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVFWQJNVZTDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)-5-chlorothiophene

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